4,6-dichloro-2-[(4-cyclopropylmethanesulfonylphenyl)methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-[[4-(cyclopropylmethylsulfonyl)phenyl]methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-[(4-cyclopropylmethanesulfonylphenyl)methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Chlorine Atoms: Chlorination of the benzimidazole core is carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopropylmethylsulfonyl Group: This step involves the reaction of the chlorinated benzimidazole with cyclopropylmethylsulfonyl chloride in the presence of a base such as triethylamine.
Incorporation of the Difluoropiperidinyl Group: The final step involves the nucleophilic substitution of the remaining chlorine atom with 4,4-difluoropiperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-[[4-(cyclopropylmethylsulfonyl)phenyl]methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the benzimidazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
4,6-Dichloro-2-[[4-(cyclopropylmethylsulfonyl)phenyl]methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand the interaction of benzimidazole derivatives with enzymes and receptors.
Pharmaceutical Development: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-[(4-cyclopropylmethanesulfonylphenyl)methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Shares the dichloro substitution pattern but has a pyrimidine core instead of benzimidazole.
4,6-Dichloro-2-mercaptobenzimidazole: Similar core structure with a mercapto group instead of the cyclopropylmethylsulfonyl group.
4,6-Dichloro-2-(4-morpholinyl)pyrimidine: Contains a morpholinyl group and a pyrimidine core.
Uniqueness
4,6-Dichloro-2-[[4-(cyclopropylmethylsulfonyl)phenyl]methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethylsulfonyl and difluoropiperidinyl groups enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
4,6-dichloro-2-[[4-(cyclopropylmethylsulfonyl)phenyl]methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2F2N3O2S/c24-17-12-18-21(20(25)22(17)30-9-7-23(26,27)8-10-30)29-19(28-18)11-14-3-5-16(6-4-14)33(31,32)13-15-1-2-15/h3-6,12,15H,1-2,7-11,13H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIUVCQOBXGMGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=CC=C(C=C2)CC3=NC4=C(C(=C(C=C4N3)Cl)N5CCC(CC5)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.